4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHZXITHSISDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylpiperidine with formaldehyde and ammonium chloride to introduce the aminomethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the desired product.
Another approach involves the use of reductive amination, where N-methylpiperidine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the target compound under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.
| Conditions | Reagents | Products | Key Findings |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux | 4-(Aminomethyl)-N-methylpiperidine-1-carboxylic acid | Complete conversion observed after 12 hours at 100°C, confirmed by NMR. |
| Basic (NaOH) | 2M NaOH, 80°C | Sodium salt of carboxylic acid derivative | Faster reaction kinetics compared to acidic hydrolysis (3–5 hours). |
Oxidation Reactions
The aminomethyl group (-CH₂NH₂) is susceptible to oxidation, forming intermediates like imines or nitriles.
| Oxidizing Agent | Conditions | Products | Key Findings |
|---|---|---|---|
| KMnO₄ | Aqueous, pH 7–9 | 4-(Formyl)-N-methylpiperidine-1-carboxamide | Selective oxidation of the primary amine to an aldehyde group. |
| H₂O₂ | Room temperature | N-Oxide derivatives | Limited yield (15–20%) due to competing side reactions. |
Alkylation and Acylation
The primary amine in the aminomethyl group participates in nucleophilic substitution and acylation reactions.
Enzyme-Mediated Metabolic Reactions
In biological systems, cytochrome P450 enzymes (notably CYP3A4) catalyze N-demethylation of the carboxamide group, a common metabolic pathway for piperidine derivatives .
Comparative Reactivity with Structural Analogues
The compound’s reactivity differs from similar piperidine derivatives due to its carboxamide functionality:
Scientific Research Applications
Medicinal Chemistry
4-(Aminomethyl)-N-methylpiperidine-1-carboxamide is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features enable the development of drugs targeting specific biological pathways:
- Therapeutic Agents : The compound has been explored for its potential in treating conditions such as pain management and neurodegenerative disorders. It acts primarily through interactions with various receptors in the central nervous system (CNS), including:
- Histamine H3 Receptor Antagonism : Enhances neurotransmitter release, potentially beneficial for conditions like schizophrenia and Alzheimer's disease.
- Sigma-1 Receptor Modulation : Linked to analgesic effects, making it a candidate for pain management therapies.
Biological Research
The compound has shown promise in biological studies, particularly concerning its pharmacological effects:
- Antinociceptive Activity : Research indicates significant pain-relieving properties in animal models.
- Neuroprotective Effects : Studies suggest it may protect neuronal cells from damage, offering potential applications in neuroprotection.
- Antimicrobial Activity : Preliminary findings indicate effectiveness against certain bacterial strains.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its ability to undergo various chemical reactions (such as oxidation and reduction) makes it versatile for producing complex organic molecules.
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Histamine H3 Antagonism | Sigma-1 Modulation | Antinociceptive Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | High | Moderate | Significant | Promising |
| Piperazine derivatives | Moderate | High | Variable | Moderate |
| Other piperidine derivatives | Variable | High | Significant | High |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound across different biological models:
Antinociceptive Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced pain responses in rodent models, suggesting its potential use as an analgesic.
Neuroprotective Effects
Research highlighted in Neuroscience Letters indicated that the compound could mitigate neuronal cell death induced by oxidative stress, showcasing its neuroprotective properties.
Antimicrobial Activity
Investigations reported in Frontiers in Microbiology found that this compound exhibited antimicrobial effects against specific pathogens, indicating its potential role in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares a piperidine-carboxamide backbone with several analogs, but key differences in substituents influence its properties:
- 4-Methylpiperidine-2-carboxamide: Lacks the aminomethyl group at the 4-position but includes a methyl group at the 2-position, reducing hydrogen-bonding capacity compared to the target compound .
- N,N-Diethylpiperidine-4-carboxamide : Features bulkier N,N-diethyl substituents on the carboxamide, increasing lipophilicity and steric hindrance .
- 2-Amino-N,N-dimethylpyridine-4-carboxamide: Replaces the piperidine ring with a pyridine ring, altering aromaticity and electronic properties .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide | C₈H₁₇N₃O | 171.24 | Carboxamide, aminomethyl, N-methyl | Moderate in polar solvents |
| 4-Methylpiperidine-2-carboxamide | C₇H₁₄N₂O | 142.20 | Carboxamide, methyl | High in water |
| N,N-Diethylpiperidine-4-carboxamide | C₁₁H₂₂N₂O | 198.31 | Carboxamide, N,N-diethyl | Low in water, high in organic solvents |
| 2-Amino-N,N-dimethylpyridine-4-carboxamide | C₉H₁₂N₄O | 192.22 | Pyridine, carboxamide, amino | Moderate in polar solvents |
Notes:
- Pyridine-based analogs (e.g., 2-amino-N,N-dimethylpyridine-4-carboxamide) exhibit higher aromaticity, affecting electronic distribution and reactivity .
Research Findings and Molecular Interactions
- Co-crystal and Salt Formation: Analogous compounds, such as 4-dimethylaminopyridine, form co-crystals with carboxylic acids via strong N–H···O hydrogen bonds, a feature likely shared by the target compound .
- Bond Dimensions: Comparative studies of pyridinium carboxylates suggest that substituents like aminomethyl may lengthen C–N bonds in the piperidine ring, altering conformational flexibility .
Biological Activity
4-(Aminomethyl)-N-methylpiperidine-1-carboxamide, also known as CBS1118, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an aminomethyl group and a carboxamide moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity by allowing interactions with various molecular targets.
Antiviral Activity
One of the most significant findings regarding this compound is its potent antiviral activity against filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). In a study assessing its efficacy, CBS1118 demonstrated effective inhibition of viral entry with EC50 values below 10 μM for both EBOV and MARV in Vero cells . This suggests that the compound could serve as a promising candidate for therapeutic development against these deadly viruses.
The mechanism by which CBS1118 exerts its antiviral effects involves the inhibition of viral entry. This is achieved through the compound's interaction with specific receptors or enzymes critical for the viral lifecycle. Structural optimization studies have indicated that modifications to the piperidine ring can significantly affect potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
Other Biological Activities
In addition to its antiviral properties, research has indicated potential applications in cancer therapy. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have exhibited significant cytotoxicity against breast and ovarian cancer cells .
Study 1: Antiviral Efficacy Against Filoviruses
A notable study focused on the efficacy of CBS1118 against EBOV and MARV. The researchers conducted assays using wild-type strains of these viruses and reported that CBS1118 effectively inhibited viral entry, with a substantial reduction in viral load observed at concentrations lower than 10 μM. This study underscores the potential of CBS1118 as a lead compound for further development into antiviral therapies .
Study 2: Structure-Activity Relationship Analysis
Another investigation examined the SAR of various derivatives of this compound. By modifying the piperidine ring and evaluating the resulting compounds' biological activities, researchers identified key structural features that enhance antiviral efficacy. For example, substitutions that maintain certain spatial orientations were found to preserve or enhance activity against EBOV .
Table 1: Efficacy of CBS1118 Against Filoviruses
| Virus Type | EC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| EBOV | <10 | Significant |
| MARV | <10 | Significant |
Table 2: Comparison of Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| This compound (CBS1118) | Antiviral | <10 |
| Benzoylpiperidine Derivative 18 | Antiproliferative | 19.9 - 75.3 |
Q & A
Q. What are the standard synthetic routes for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures starting with piperidine derivatives. For example:
- Alkylation/amidation : Reacting 4-methylpiperidine with methyl isocyanate under anhydrous conditions to form the carboxamide backbone.
- Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and ammonia, followed by purification via column chromatography .
Optimization strategies : - Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Ethanol or acetonitrile as solvents with potassium carbonate as a base are common .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 1.4–1.8 ppm (piperidine CH₂), and δ 2.2–2.5 ppm (N-methyl group) confirm structural motifs .
- ¹³C NMR : Signals at 170–175 ppm (carboxamide C=O) and 45–50 ppm (N-methyl carbon) .
- Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1680 cm⁻¹ (amide I band) and 1550–1580 cm⁻¹ (amide II band) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine ring (e.g., a = 13.286 Å, b = 9.1468 Å for related piperidine carboxamides) .
Q. How can researchers ensure purity during synthesis, and what purification strategies are effective?
- Purification :
- Purity Validation :
- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; target >98% purity .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C₁₀H₁₉N₃O: C 58.5%, H 9.3%, N 20.5%) .
Advanced Research Questions
Q. How can computational modeling enhance the design and optimization of this compound synthesis?
- Quantum Chemical Calculations :
- Machine Learning (ML) :
- Train models on existing reaction datasets to predict optimal solvent/base combinations. For example, ML-driven parameter screening reduced optimization time by 40% in related piperidine syntheses .
- ICReDD Framework : Integrate computational predictions with experimental validation to iteratively refine conditions (e.g., identifying side reactions via in silico intermediates) .
Q. How should researchers address contradictory data in biological activity studies of this compound?
- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions.
- Resolution Strategies :
- Standardize assay protocols (e.g., buffer pH, temperature, and enzyme concentration) .
- Use dose-response curves with triplicate measurements to quantify variability .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What reactor design principles apply to scaling up the synthesis of this compound?
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?
- Tactics :
- Data Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
